molecular formula C13H15N3O2 B13959572 1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid

1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid

Cat. No.: B13959572
M. Wt: 245.28 g/mol
InChI Key: ZCJYHYVPEWXDGL-UHFFFAOYSA-N
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Description

1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid is a compound that features a benzimidazole ring fused to a piperidine ring with a carboxylic acid functional group. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications due to their ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid typically involves the formation of the benzimidazole ring followed by the introduction of the piperidine and carboxylic acid groups. One common method involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole core. Subsequent reactions introduce the piperidine ring and carboxylic acid group through various substitution and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

Major products formed from these reactions include various substituted benzimidazole and piperidine derivatives, which can have enhanced or modified biological activities .

Scientific Research Applications

1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid is unique due to its specific combination of the benzimidazole and piperidine rings with a carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H15N3O2/c17-12(18)9-4-3-7-16(8-9)13-14-10-5-1-2-6-11(10)15-13/h1-2,5-6,9H,3-4,7-8H2,(H,14,15)(H,17,18)

InChI Key

ZCJYHYVPEWXDGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2)C(=O)O

Origin of Product

United States

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